molecular formula C9H13N3O3 B1277868 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol CAS No. 82576-75-8

2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol

Cat. No.: B1277868
CAS No.: 82576-75-8
M. Wt: 211.22 g/mol
InChI Key: LGZSBRSLVPLNTM-UHFFFAOYSA-N
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Safety and Hazards

The compound is considered harmful if swallowed and may cause skin irritation and an allergic skin reaction . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Biochemical Analysis

Biochemical Properties

2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, affecting their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, which in turn can alter the biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of specific genes involved in metabolic processes, thereby altering the metabolic flux within the cell. Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific enzymes, leading to their inhibition or activation. These binding interactions can result in changes in gene expression, affecting the overall cellular function. For instance, the inhibition of certain enzymes by this compound can lead to a decrease in the production of specific metabolites, thereby altering the metabolic pathways within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability and degradation, as well as any long-term effects on cellular function observed in in vitro or in vivo studies. The stability of this compound can be influenced by various factors, including temperature and pH, which can affect its degradation rate. Long-term exposure to this compound has been shown to result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can result in significant changes, including toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. At high doses, this compound can cause toxicity, leading to adverse effects on cellular and organ function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux within the cell. For example, this compound can affect the levels of specific metabolites by modulating the activity of enzymes involved in their synthesis or degradation. These interactions can result in changes in the metabolic pathways, affecting the overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within the cell. The distribution of this compound within different cellular compartments can affect its activity and function, as it may interact with different biomolecules in various cellular locations .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. The localization of this compound within certain cellular compartments can affect its interactions with biomolecules and its overall activity within the cell .

Preparation Methods

The synthesis of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol involves several steps. One common synthetic route includes the reaction of 4-amino-2-methyl-5-nitroaniline with ethylene oxide under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Mechanism of Action

Properties

IUPAC Name

2-(4-amino-2-methyl-5-nitroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-6-4-7(10)9(12(14)15)5-8(6)11-2-3-13/h4-5,11,13H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZSBRSLVPLNTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NCCO)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231887
Record name HC Violet no. 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82576-75-8
Record name HC Violet 1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82576-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HC Violet no. 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082576758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HC Violet no. 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HC VIOLET NO. 1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R7XO4T22K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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